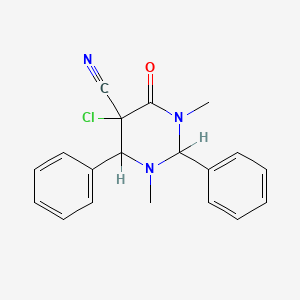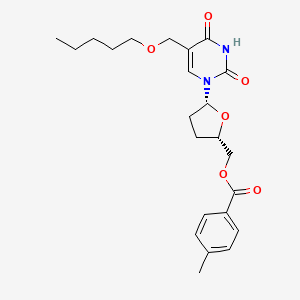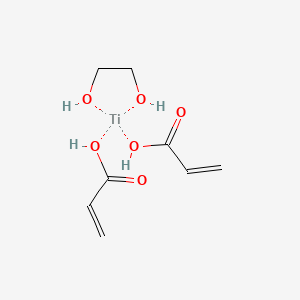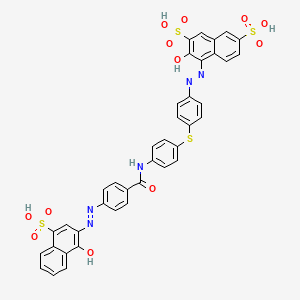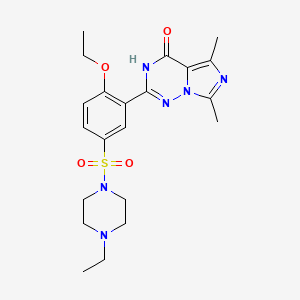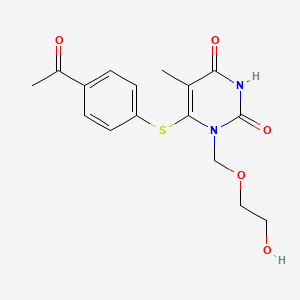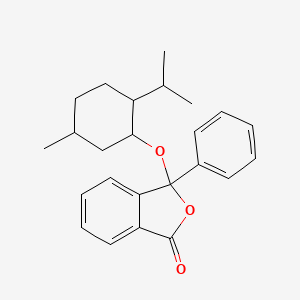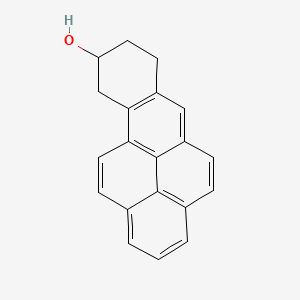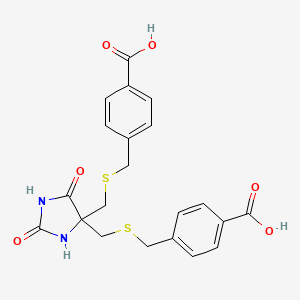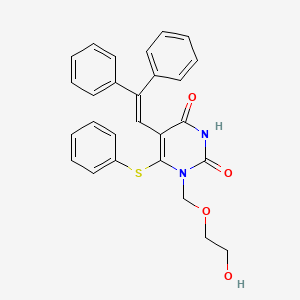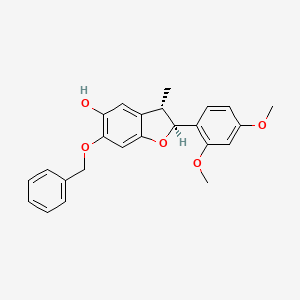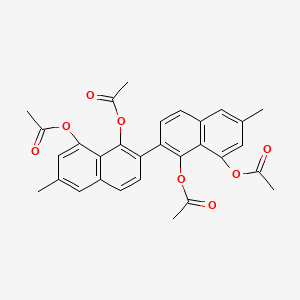
(2,2'-Binaphthalene)-1,1',8,8'-tetrol, 6,6'-dimethyl-, tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate: is a complex organic compound with a unique structure that includes multiple naphthalene rings and acetyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Naphthalene Derivative Preparation: Initial steps involve the preparation of naphthalene derivatives with specific functional groups.
Coupling Reactions: These derivatives undergo coupling reactions to form the binaphthalene core.
Functional Group Modifications:
Acetylation: The final step involves acetylation to form the tetraacetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
化学反应分析
Types of Reactions
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes.
科学研究应用
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Gossypol: A yellow phenolic substance with a similar binaphthalene structure.
(2,2’-Binaphthalene)-5,5’,8,8’-tetrone, 1,1’-dihydroxy-6,6’-dimethyl-: Another binaphthalene derivative with different functional groups.
Uniqueness
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is unique due to its specific combination of hydroxyl, methyl, and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
17734-91-7 |
|---|---|
分子式 |
C30H26O8 |
分子量 |
514.5 g/mol |
IUPAC 名称 |
[8-acetyloxy-7-(1,8-diacetyloxy-6-methylnaphthalen-2-yl)-3-methylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C30H26O8/c1-15-11-21-7-9-23(29(37-19(5)33)27(21)25(13-15)35-17(3)31)24-10-8-22-12-16(2)14-26(36-18(4)32)28(22)30(24)38-20(6)34/h7-14H,1-6H3 |
InChI 键 |
ZIPSSPPALYZSOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC(=O)C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



